Cas no 851989-55-4 (2-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamidobenzamide)

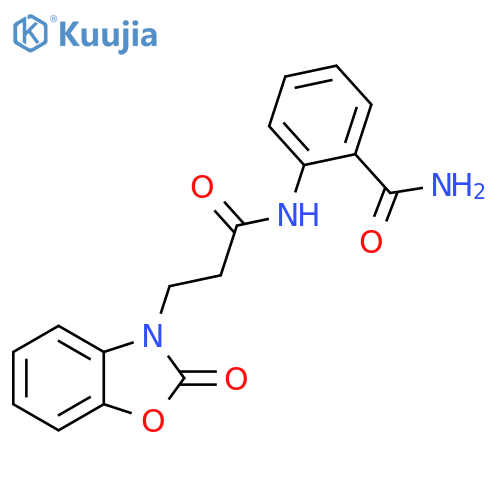

851989-55-4 structure

商品名:2-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamidobenzamide

CAS番号:851989-55-4

MF:C17H15N3O4

メガワット:325.318703889847

CID:6453349

2-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamidobenzamide 化学的及び物理的性質

名前と識別子

-

- 2-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamidobenzamide

- 3(2H)-Benzoxazolepropanamide, N-[2-(aminocarbonyl)phenyl]-2-oxo-

-

- インチ: 1S/C17H15N3O4/c18-16(22)11-5-1-2-6-12(11)19-15(21)9-10-20-13-7-3-4-8-14(13)24-17(20)23/h1-8H,9-10H2,(H2,18,22)(H,19,21)

- InChIKey: GLHXEHBLJXFQOW-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=CC=C2N(CCC(NC2=CC=CC=C2C(N)=O)=O)C1=O

じっけんとくせい

- 密度みつど: 1.409±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 14.03±0.70(Predicted)

2-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamidobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0643-0239-2μmol |

2-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]benzamide |

851989-55-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0643-0239-1mg |

2-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]benzamide |

851989-55-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0643-0239-20mg |

2-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]benzamide |

851989-55-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0643-0239-10μmol |

2-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]benzamide |

851989-55-4 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0643-0239-2mg |

2-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]benzamide |

851989-55-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0643-0239-20μmol |

2-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]benzamide |

851989-55-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0643-0239-15mg |

2-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]benzamide |

851989-55-4 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0643-0239-10mg |

2-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]benzamide |

851989-55-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0643-0239-5μmol |

2-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]benzamide |

851989-55-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0643-0239-5mg |

2-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]benzamide |

851989-55-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 |

2-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamidobenzamide 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

851989-55-4 (2-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamidobenzamide) 関連製品

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量